![molecular formula C26H22N2O7S B11657897 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide](/img/structure/B11657897.png)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethylphenyl)sulfonyl]-3-nitrobenzamide
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Overview
Description
“N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)-3-NITROBENZAMIDE” is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)-3-NITROBENZAMIDE” typically involves multi-step organic reactions. The starting materials might include 3-acetyl-2-methylbenzofuran, 4-ethylbenzenesulfonyl chloride, and 3-nitrobenzoic acid. The reactions may involve:
Acylation: Introduction of the acetyl group.
Sulfonylation: Attachment of the sulfonyl group.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs for treating diseases such as cancer, inflammation, or infections.
Industry
In industry, the compound could be used in the synthesis of dyes, polymers, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Molecular targets could include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Sulfonyl Derivatives: Compounds containing sulfonyl groups.
Nitrobenzamides: Compounds with nitrobenzamide structures.
Uniqueness
The uniqueness of “N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-ETHYLBENZENESULFONYL)-3-NITROBENZAMIDE” lies in its specific combination of functional groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C26H22N2O7S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-3-nitrobenzamide |
InChI |
InChI=1S/C26H22N2O7S/c1-4-18-8-11-22(12-9-18)36(33,34)27(26(30)19-6-5-7-21(14-19)28(31)32)20-10-13-24-23(15-20)25(16(2)29)17(3)35-24/h5-15H,4H2,1-3H3 |
InChI Key |
KPAZJBOLHWHZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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